molecular formula C24H29N3O4 B11315935 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315935
M. Wt: 423.5 g/mol
InChI Key: ZIOGKXLGTFFIIX-UHFFFAOYSA-N
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Description

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a furan ring, a piperazine moiety, and a chromene core, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the furan and piperazine groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily scaled up. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: The compound is explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with varying substituents, such as:

  • 7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
  • 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Uniqueness

The uniqueness of 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H29N3O4/c1-15-5-7-18-20(28)13-22(31-23(18)17(15)3)24(29)25-14-19(21-8-6-16(2)30-21)27-11-9-26(4)10-12-27/h5-8,13,19H,9-12,14H2,1-4H3,(H,25,29)

InChI Key

ZIOGKXLGTFFIIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(O3)C)N4CCN(CC4)C)C

Origin of Product

United States

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